BenchChemオンラインストアへようこそ!

6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Medicinal chemistry Kinase inhibitor Phosphatase inhibitor

For research programs requiring a dual-handle, sp³-enriched dihydrobenzofuran core, this 6‑hydroxy‑5‑carboxylic acid analog uniquely combines an ortho‑salicylic acid hydrogen‑bond network with gem‑dimethyl steric shielding. The orthogonal reactivity of its phenolic –OH and benzoic acid –COOH allows chemoselective alkylation or amidation for parallel library synthesis, making it a critical fragment for LYP inhibitor optimization, COX‑2/5‑LOX dual-target series, and bispecific PROTAC design. Unlike single‑handle regioisomers or the fully aromatic 6‑hydroxy‑benzofuran‑5‑carboxylic acid, only this 2,3‑dihydro scaffold delivers increased fraction sp³ (0.27), improved solubility, and reduced aromatic promiscuity—directly translating into superior lead‑like properties for your next SAR campaign.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B11808458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C=C(C(=C2)O)C(=O)O)C
InChIInChI=1S/C11H12O4/c1-11(2)5-15-9-4-8(12)6(10(13)14)3-7(9)11/h3-4,12H,5H2,1-2H3,(H,13,14)
InChIKeyRRXWOXIZZCGXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid: Structural Identity and Procurement-Relevant Characteristics


6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 1251941-85-1) is a synthetic 2,3-dihydrobenzofuran derivative bearing a 6-hydroxy substituent and a 5-carboxylic acid group on the benzofuran aromatic ring, with geminal dimethyl substitution at the 3-position of the partially saturated furan ring. Its molecular formula is C₁₁H₁₂O₄ (MW 208.21 g/mol) . The compound is supplied primarily as a research intermediate with commercial availability at ≥95% purity from multiple vendors . Its structural hallmark is the ortho relationship between the 6-hydroxy and 5-carboxylic acid groups, which establishes a salicylic acid-like intramolecular hydrogen-bonding motif that is absent in all closely related 3,3-dimethyl-2,3-dihydrobenzofuran carboxylic acid analogs lacking the 6-OH group .

Why 3,3-Dimethyl-2,3-dihydrobenzofuran Carboxylic Acid Analogs Cannot Substitute for the 6-Hydroxy-5-carboxylic Acid Variant


The three closest commercially available analogs—3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1), 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1147531-58-5), and 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7)—each lack at least one critical structural feature of the target compound . The 5-carboxylic acid regioisomer (CAS 75097-97-1) retains the 3,3-dimethyl scaffold but lacks the 6-hydroxy group entirely, eliminating the ortho-hydroxy carboxylic acid motif that is pharmacophorically relevant in benzofuran-based inhibitor design [1]. The 6-carboxylic acid regioisomer (CAS 1147531-58-5) places the carboxyl group at a position not capable of forming the same intramolecular hydrogen-bond network. The des-dimethyl analog (CAS 76429-73-7) sacrifices the steric and conformational constraints imposed by the gem-dimethyl group at C-3 and has a lower molecular weight (164.16 vs. 208.21 g/mol), resulting in different physicochemical properties including predicted pKa (~4.54) and chromatographic behavior . These structural differences are not cosmetic; they directly affect hydrogen-bonding capacity, metal-chelating potential, metabolic stability, and the available derivatization handles for downstream synthetic elaboration.

Quantitative Differentiation Evidence for 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid Versus Closest Analogs


Ortho-Hydroxy Carboxylic Acid Motif: Structural Differentiation from Non-Hydroxylated 3,3-Dimethyl-5-Carboxylic Acid Analog

The target compound uniquely combines a 6-hydroxy group ortho to the 5-carboxylic acid on the 2,3-dihydrobenzofuran scaffold. This ortho-hydroxy carboxylic acid arrangement—absent in the closest commercial analog 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1, which carries only the 5-COOH without 6-OH)—creates a salicylic acid-like motif capable of intramolecular hydrogen bonding between the phenolic OH and the adjacent carboxyl group . In the aromatic benzofuran series, this exact 6-hydroxy-5-carboxylic acid pharmacophore has been validated in a medicinal chemistry optimization campaign yielding compound 8b, a lymphoid-specific tyrosine phosphatase (LYP) inhibitor with Ki = 110 nM and >9-fold selectivity over a panel of protein tyrosine phosphatases [1]. The non-hydroxylated comparator lacks both the intramolecular H-bond constraint that pre-organizes the carboxylic acid conformation and the additional H-bond donor/acceptor capacity critical for target engagement in this validated pharmacophore series.

Medicinal chemistry Kinase inhibitor Phosphatase inhibitor Structure-activity relationship

Molecular Weight and Elemental Composition Differentiation from 3,3-Dimethyl-5- and 6-Carboxylic Acid Analogs

The target compound (C₁₁H₁₂O₄, MW 208.21) differs from both the 5-carboxylic acid regioisomer (C₁₁H₁₂O₃, MW 192.21, CAS 75097-97-1) and the 6-carboxylic acid regioisomer (C₁₁H₁₂O₃, MW 192.21, CAS 1147531-58-5) by exactly one oxygen atom, resulting in a molecular weight difference of 16.00 Da . This mass increment is analytically significant for LC-MS identification and purity verification: the target compound will produce a [M+H]⁺ ion at m/z 209.08 versus m/z 193.09 for the non-hydroxylated analogs under electrospray ionization conditions. The additional oxygen also alters the elemental composition from C₁₁H₁₂O₃ to C₁₁H₁₂O₄, which changes calculated combustion analysis parameters and may affect hygroscopicity and solid-state stability .

Analytical chemistry Quality control LC-MS Procurement specification

3,3-Dimethyl Conformational Constraint and Steric Differentiation from Des-Dimethyl Analog

The geminal dimethyl substitution at C-3 of the dihydrofuran ring distinguishes the target compound from the simplest analog 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7, MW 164.16, C₉H₈O₃). The 3,3-dimethyl group introduces significant steric bulk adjacent to the furan oxygen, restricting conformational flexibility of the partially saturated ring and sterically shielding the dihydrofuran portion from metabolic oxidation . This structural feature has been exploited in the 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) series of COX-2/5-LOX dual inhibitors, where the 3,3-dimethyl moiety was retained throughout extensive SAR exploration as a core structural element contributing to target potency and gastrointestinal safety [1]. The des-dimethyl analog (CAS 76429-73-7) has a predicted pKa of 4.54±0.20 for the carboxylic acid, is a solid at room temperature (mp 185 °C), and has a predicted density of 1.344±0.06 g/cm³ . Introduction of the 3,3-dimethyl and 6-hydroxy groups to generate the target compound (MW 208.21) is predicted to alter all of these properties—potentially lowering the melting point through disruption of crystal packing and modifying the carboxylic acid pKa through the electron-donating effect of the 6-OH group.

Conformational analysis Drug design Metabolic stability Steric shielding

Orthogonal Derivatization Handles: Chemoselective Functionalization via 6-OH Versus 5-COOH

The target compound presents two chemically distinct and orthogonally addressable functional groups: a phenolic hydroxyl at C-6 and a benzoic acid carboxyl at C-5. This duality is absent in 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1) and 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1147531-58-5), each of which offers only a single functional group handle (carboxylic acid only) . The phenolic OH can be selectively O-alkylated under mildly basic conditions (K₂CO₃, DMF) without affecting the carboxylic acid, while the carboxylic acid can be activated (e.g., as an acid chloride, NHS ester, or via HATU-mediated coupling) and amidated in the presence of the free phenol under appropriate conditions . This orthogonal reactivity is particularly valuable in fragment-based drug discovery and PROTAC design, where sequential, chemoselective elaboration is required to install two different vectors from a single core scaffold. In the broader benzofuran literature, specifically substituted 2,3-dihydrobenzofurans bearing multiple functional groups have served as key intermediates in the synthesis of PPARα agonists, calcium-sensing receptor antagonists, and GPR119 agonists [1].

Synthetic chemistry Chemoselective derivatization PROTAC Bioconjugation Fragment-based drug discovery

Benzofurancarboxylic Acid Lipogenesis Inhibition Patent: Class-Level Biological Activity Context

The class of benzofurancarboxylic acids, including their 2,3-dihydro counterparts, has been claimed as inhibitors of mammalian lipogenesis in foundational patents from Shell Oil Company (EP0019955A1, US4213998) [1][2]. These patents describe compounds of a general formula wherein R substituents at various positions on the benzofuran aromatic ring confer lipogenesis inhibitory activity, with demonstrated utility in animal husbandry for producing leaner carcasses [2]. While the specific compound 6-hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is not explicitly exemplified in these patents, its substitution pattern—bearing a carboxylic acid at position 5 and a hydroxyl at position 6 on a 2,3-dihydrobenzofuran core—falls within the structural scope of the claimed benzofurancarboxylic acid derivative class. The 2,3-dihydro subgenus is explicitly included in the patent claims, and the presence of hydroxy and carboxy substituents is contemplated within the allowed substitution patterns [1]. In contrast, the non-hydroxylated comparator 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1) also falls within the same patent scope but lacks the additional hydrogen-bonding pharmacophoric element contributed by the 6-OH group.

Lipogenesis inhibition Metabolic disease Animal husbandry Patent landscape

Highest-Value Research and Industrial Application Scenarios for 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid


Medicinal Chemistry: LYP Phosphatase Inhibitor Lead Exploration Using the 6-Hydroxy-5-Carboxy Pharmacophore

Research groups pursuing lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune disease can employ this compound as a 2,3-dihydro analog of the validated 6-hydroxy-benzofuran-5-carboxylic acid pharmacophore. The published aromatic series achieved Ki = 110 nM with compound 8b and demonstrated cellular activity in T-cells and mast cells, including in vivo blockade of anaphylaxis in mice [1]. The 2,3-dihydro scaffold of the target compound offers potential advantages in terms of increased sp³ character (fraction sp³ = 0.27 vs. 0.18 for the fully aromatic analog), which may improve aqueous solubility and reduce planar aromatic stacking-related promiscuity . The 3,3-dimethyl substitution additionally provides steric shielding of the dihydrofuran ring, potentially enhancing metabolic stability relative to unsubstituted 2,3-dihydrobenzofurans.

Fragment-Based Drug Discovery: Bifunctional Core for Parallel Vector Elaboration

The orthogonal reactivity of the 6-OH (phenolic) and 5-COOH (benzoic acid) groups makes this compound an ideal fragment core for parallel or sequential bifunctional elaboration [1]. The phenolic OH can be selectively alkylated under mild conditions (e.g., K₂CO₃, alkyl halide, DMF), while the carboxylic acid can be independently amidated via standard coupling reagents (HATU, EDC/HOBt). This chemoselectivity enables rapid generation of differentially substituted analog libraries from a single core scaffold—a capability not available from any of the single-handle comparators (CAS 75097-97-1 or 1147531-58-5) . In PROTAC design specifically, the two functional groups can serve as attachment points for the target-binding moiety and the E3 ligase ligand, respectively.

COX-2/5-LOX Dual Inhibitor Scaffold Development

The 3,3-dimethyl-2,3-dihydrobenzofuran core is a validated scaffold for dual COX-2/5-LOX inhibition, as demonstrated by the DHDMBF series published by Procter & Gamble Pharmaceuticals [1]. While the published DHDMBF compounds bear 5-keto substitution and a 7-tert-butyl group, the target compound provides a different substitution pattern (6-OH, 5-COOH) that could serve as a starting point for a new sub-series. The 6-hydroxy-5-carboxylic acid arrangement may enable additional interactions within the COX-2 side pocket or the 5-LOX active site that are not accessible to the published 5-keto series. Procurement of the target compound for this application is rational because the 3,3-dimethyl scaffold is already pharmacologically validated in the anti-inflammatory context, and the carboxylic acid provides a synthetic handle for further elaboration that is absent in the simpler 3,3-dimethyl-2,3-dihydrobenzofuran core .

Natural Product-Inspired Synthesis: Dihydrobenzofuran-5-carboxylic Acid Natural Product Analog

Naturally occurring 2,3-dihydrobenzofuran-5-carboxylic acid derivatives have been isolated with demonstrated biological activity: trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid from Atractylodes lancea exhibited significant cytotoxicity against HCT-116 and MKN-45 cancer cell lines [1], and 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid from Piper hispidum showed moderate cytotoxic activity . The target compound, with its 3,3-dimethyl substitution mimicking the gem-dimethyl motif common in natural products, and its 6-hydroxy-5-carboxylic acid core, can serve as a simplified synthetic analog for SAR studies around these natural product leads. Procurement of this specific compound enables investigation of the minimal pharmacophoric requirements for the cytotoxic activity observed in the more complex natural congeners.

Quote Request

Request a Quote for 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.